3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a dimethoxypyrimidine moiety
Preparation Methods
The synthesis of 3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the dimethoxypyrimidine group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to produce high-quality compounds suitable for further research and development.
Chemical Reactions Analysis
3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the starting material.
Scientific Research Applications
3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis.
Mechanism of Action
The mechanism of action of 3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to other similar compounds, 3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in the substituents attached to the core structure.
Piperidine derivatives: Compounds with a piperidine ring that exhibit different biological activities and chemical reactivity.
Pyrimidine derivatives: Molecules containing the pyrimidine ring, which are studied for their diverse biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its ability to combine these functional groups into a single molecule, offering a versatile platform for further research and development.
Properties
Molecular Formula |
C21H25N5O3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-[[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C21H25N5O3/c1-14-22-17-7-5-4-6-16(17)20(27)26(14)13-15-8-10-25(11-9-15)21-23-18(28-2)12-19(24-21)29-3/h4-7,12,15H,8-11,13H2,1-3H3 |
InChI Key |
GYPBMLDCMMTOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=CC(=N4)OC)OC |
Origin of Product |
United States |
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